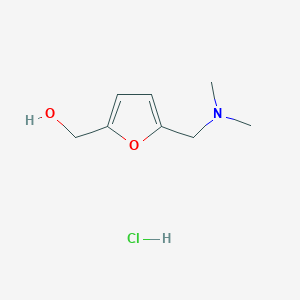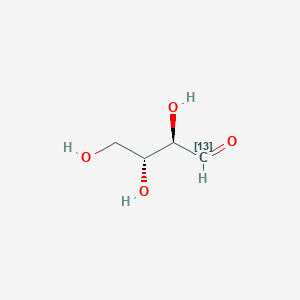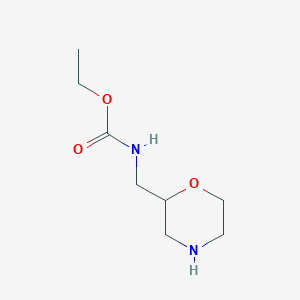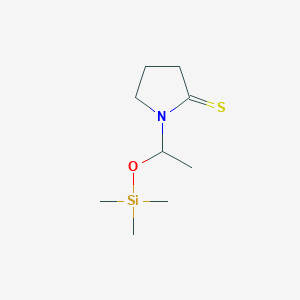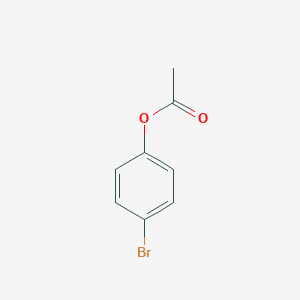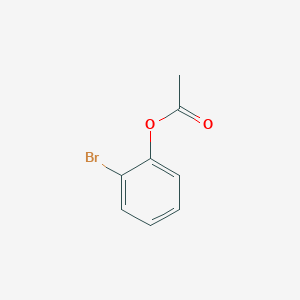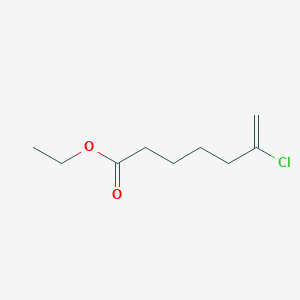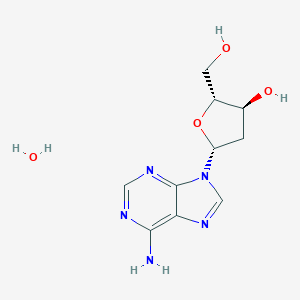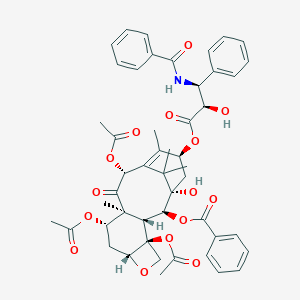
7-Acetyltaxol
Descripción general
Descripción
7-Acetyltaxol is a derivative of the chemotherapeutic agent Taxol (also known as Paclitaxel). It has the molecular formula C49H53NO15 and a molecular weight of 895.9 g/mol . It is also known by other names such as 7-Acetyl Paclitaxel .
Synthesis Analysis
The synthesis and biological activity of 7-Acetyltaxol have been reported in scientific literature . The activity is measured in vivo by cytotoxicity toward the macrophage-like cell line J774.2, and in vitro by promotion of microtubule assembly in the absence of exogenous GTP .
Molecular Structure Analysis
The molecular structure of 7-Acetyltaxol is complex, with multiple functional groups and chiral centers . The InChI (International Chemical Identifier) for 7-Acetyltaxol is InChI=1S/C49H53NO15/c1-26-33 (63-45 (58)38 (54)37 (30-17-11-8-12-18-30)50-43 (56)31-19-13-9-14-20-31)24-49 (59)42 (64-44 (57)32-21-15-10-16-22-32)40-47 (7,41 (55)39 (62-28 (3)52)36 (26)46 (49,5)6)34 (61-27 (2)51)23-35-48 (40,25-60-35)65-29 (4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3, (H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving 7-Acetyltaxol are complex and involve multiple steps . The addition of an acetyl moiety at C-2’ results in loss of in vitro activity but not cytotoxicity . The properties of 7-acetyltaxol are similar to those of taxol in its effects on cell replication and on in vitro microtubule polymerization .
Aplicaciones Científicas De Investigación
-
Biofuel Production
- While there’s no direct information available on the use of 7-Acetyltaxol in biofuel production, the metabolic pathways involved in its production, particularly those in genetically engineered microorganisms like yeast, are of interest in biofuel production .
- These organisms can be engineered to produce high-value compounds, including potential biofuels, from simple carbon sources .
- The outcomes of such processes can vary widely, depending on the specific metabolic engineering strategies used. For example, one study reported a 50% increase in the production of taxadiene, a precursor to Taxol, in a genetically engineered strain of yeast .
-
Enzyme Production
- Again, while there’s no specific information on 7-Acetyltaxol in enzyme production, the biosynthetic pathways involved in its production can be harnessed for the production of enzymes .
- Microorganisms like Streptomyces lividans can be engineered to produce and secrete enzymes of interest .
- The outcomes can include high yields of the desired enzymes, which can be used in a variety of industrial applications .
-
Pharmaceutical Testing
- 7-Acetyltaxol is used as a pharmaceutical secondary standard certified reference material . This means it can be used in pharmaceutical testing to ensure the quality and consistency of medicinal products .
- The application involves using 7-Acetyltaxol as a reference standard in various analytical techniques, such as high-performance liquid chromatography (HPLC), to compare with the substance being tested .
- The outcomes of such testing can ensure the quality and safety of pharmaceutical products .
-
Drug Resistance Studies
- Taxol and its derivatives have been used in studies investigating mechanisms of drug resistance . Understanding how cancer cells develop resistance to drugs like Taxol can help in the development of new treatment strategies .
- These studies often involve in vitro experiments using cancer cell lines. The cells are treated with the drug, and various techniques are used to analyze the cells’ responses .
- The results of these studies can provide valuable insights into the mechanisms of drug resistance and potentially lead to the development of more effective treatments .
-
Drug Solubility Improvement
- The introduction of charged or hydrophilic groups at C-7 could improve the solubility of 7-Acetyltaxol . Improved solubility can enhance the bioavailability of the drug, making it more effective .
- This application involves chemical modifications of the drug molecule to improve its properties .
- The outcome could be a more effective and safer drug with improved therapeutic properties .
-
Biodegradation Studies
- 7-Acetyltaxol has been used in studies investigating biodegradation pathways of taxol in cultured cells of various organisms . Understanding these pathways can provide insights into the environmental fate of taxol and its derivatives .
- These studies often involve in vitro experiments using cultured cells. The cells are exposed to 7-Acetyltaxol, and various analytical techniques are used to analyze the degradation products .
- The results of these studies can provide valuable insights into the environmental behavior of taxol and its derivatives .
-
Cosmetic Formulations
- While there’s no specific information on the use of 7-Acetyltaxol in cosmetics, taxol and its derivatives have been used in cosmetic formulations . They can be used for their antimicrobial properties, or as ingredients in anti-aging products due to their ability to promote cell turnover .
- The application involves incorporating the compound into various cosmetic products, such as creams, lotions, or serums .
- The outcomes can include improved product performance and consumer satisfaction .
-
Food Industry
- Enzymes are frequently used in various food sectors like baking, dairy and starch processing, brewery and beverages, etc. to process and store the food materials . While there’s no direct information available on the use of 7-Acetyltaxol in the food industry, the metabolic pathways involved in its production, particularly those in genetically engineered microorganisms like yeast, are of interest in food processing .
- These organisms can be engineered to produce high-value compounds, including potential food additives, from simple carbon sources .
- The production process involves the cultivation of the engineered organisms in bioreactors, where they convert a feedstock (such as glucose) into the desired product. The product is then extracted and purified .
- The outcomes of such processes can vary widely, depending on the specific metabolic engineering strategies used .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFIEKTXYELRR-XOVTVWCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetyltaxol | |
CAS RN |
92950-39-5 | |
| Record name | 7-Acetyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
